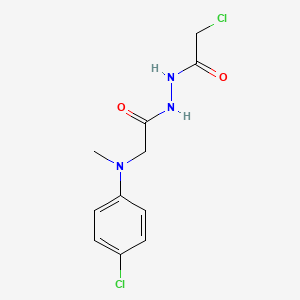
Uchl1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uchl1-IN-1 is a small molecule inhibitor specifically targeting ubiquitin carboxy-terminal hydrolase L1 (UCHL1), an enzyme involved in the ubiquitin-proteasome system. UCHL1 is highly expressed in neurons and plays a crucial role in maintaining protein homeostasis by removing ubiquitin from substrates, thus regulating their degradation. UCHL1 has been implicated in various neurodegenerative diseases, including Parkinson’s and Alzheimer’s diseases, as well as in certain cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uchl1-IN-1 typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Final assembly: The final compound is assembled by coupling the modified core structure with specific side chains or functional groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Uchl1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are frequently utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
Uchl1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of UCHL1 in the ubiquitin-proteasome system and its impact on protein degradation.
Biology: Employed in cellular and molecular biology research to investigate the function of UCHL1 in neuronal cells and its involvement in neurodegenerative diseases.
Medicine: Explored as a potential therapeutic agent for treating neurodegenerative diseases and certain cancers by inhibiting UCHL1 activity.
Industry: Utilized in the development of diagnostic tools and assays for detecting UCHL1 activity in biological samples
Wirkmechanismus
Uchl1-IN-1 exerts its effects by specifically binding to the active site of UCHL1, inhibiting its deubiquitinating activity. The compound interacts with the catalytic triad of UCHL1, which includes a cysteine, histidine, and aspartate residue. This interaction prevents UCHL1 from cleaving ubiquitin from its substrates, leading to the accumulation of ubiquitinated proteins and subsequent degradation via the proteasome. This mechanism is particularly relevant in the context of neurodegenerative diseases, where dysregulation of protein homeostasis is a key pathological feature .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uchl1-IN-2: Another inhibitor of UCHL1 with a similar mechanism of action but different chemical structure.
LDN-57444: A well-known UCHL1 inhibitor used in various research studies.
Vialinin A: A natural product that inhibits UCHL1 activity and has been studied for its anti-inflammatory properties.
Uniqueness of Uchl1-IN-1
This compound is unique due to its high specificity and potency in inhibiting UCHL1. Unlike some other inhibitors, this compound has been shown to have minimal off-target effects, making it a valuable tool for studying UCHL1 function in various biological contexts. Additionally, its well-characterized mechanism of action and favorable pharmacokinetic properties make it a promising candidate for therapeutic development .
Eigenschaften
Molekularformel |
C11H13Cl2N3O2 |
|---|---|
Molekulargewicht |
290.14 g/mol |
IUPAC-Name |
N'-(2-chloroacetyl)-2-(4-chloro-N-methylanilino)acetohydrazide |
InChI |
InChI=1S/C11H13Cl2N3O2/c1-16(9-4-2-8(13)3-5-9)7-11(18)15-14-10(17)6-12/h2-5H,6-7H2,1H3,(H,14,17)(H,15,18) |
InChI-Schlüssel |
FFSDHQWKZUFJHE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)NNC(=O)CCl)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]](/img/structure/B12364214.png)
![2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B12364218.png)
![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12364222.png)
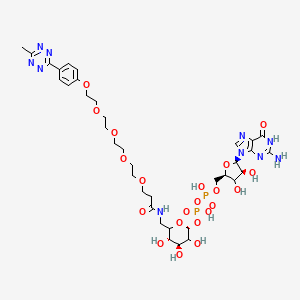

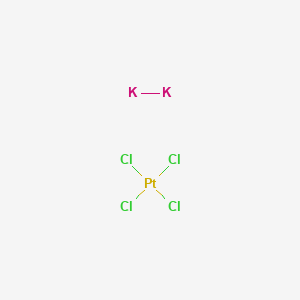
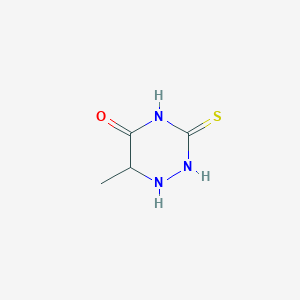
![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-N-[2-({[(thiophen-2-yl)methyl]carbamoyl}amino)ethyl]benzamide](/img/structure/B12364260.png)
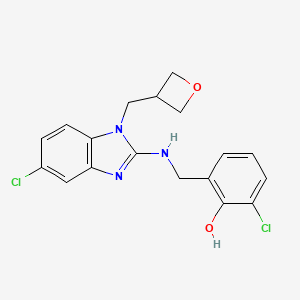
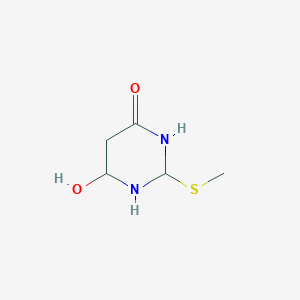
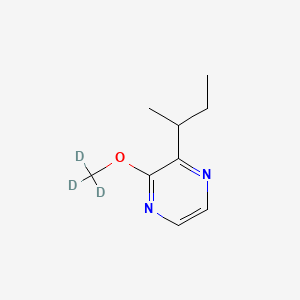
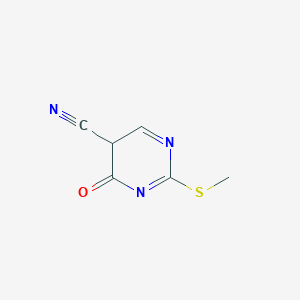
![2-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12364298.png)

